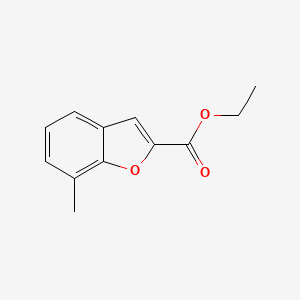

Ethyl 7-methylbenzofuran-2-carboxylate

説明

Structure

3D Structure

特性

CAS番号 |

53715-90-5 |

|---|---|

分子式 |

C12H12O3 |

分子量 |

204.22 g/mol |

IUPAC名 |

ethyl 7-methyl-1-benzofuran-2-carboxylate |

InChI |

InChI=1S/C12H12O3/c1-3-14-12(13)10-7-9-6-4-5-8(2)11(9)15-10/h4-7H,3H2,1-2H3 |

InChIキー |

TXCDILNMVQWLIE-UHFFFAOYSA-N |

正規SMILES |

CCOC(=O)C1=CC2=CC=CC(=C2O1)C |

製品の起源 |

United States |

Strategic Biological Activity Screening of Ethyl 7-Methylbenzofuran-2-Carboxylate Derivatives

An In-Depth Technical Guide:

Preamble: The Benzofuran Scaffold as a Privileged Structure in Drug Discovery

The benzofuran nucleus, an elegant fusion of a benzene and a furan ring, represents what medicinal chemists refer to as a "privileged scaffold."[1] This designation is earned by its recurrent appearance in a multitude of natural products and synthetic molecules that exhibit a vast spectrum of biological activities.[2][3] Derivatives of this heterocyclic system have been rigorously investigated and validated for their potential as anticancer, antimicrobial, antioxidant, anti-inflammatory, and antiviral agents.[3][4][5][6] The versatility of the benzofuran core allows for chemical modifications that can fine-tune its pharmacological profile, enhancing potency, selectivity, and pharmacokinetic properties.[7]

This guide focuses on a strategic approach to unveiling the therapeutic potential of a specific chemical series: derivatives of ethyl 7-methylbenzofuran-2-carboxylate.[8] Our objective is not merely to test for activity but to establish a robust, multi-tiered screening cascade. This systematic process is designed to efficiently identify lead compounds, elucidate preliminary structure-activity relationships (SAR), and provide a solid empirical foundation for subsequent, more complex mechanistic studies. We will proceed from broad, high-throughput primary assays to more focused secondary evaluations, ensuring that resources are directed toward the most promising candidates.

Conceptual Framework: From Synthesis to a Library of Derivatives

The starting point for this investigation is the parent molecule, ethyl 7-methylbenzofuran-2-carboxylate, typically synthesized via the esterification of 7-methylbenzofuran-2-carboxylic acid with ethanol.[8][9] The true potential, however, lies in its derivatives. A diverse chemical library can be generated by making targeted modifications at several key positions:

-

The Benzene Ring: Introduction of various substituents (e.g., halogens, nitro groups, methoxy groups) can modulate lipophilicity and electronic properties, significantly impacting biological activity.

-

The Furan Ring: While the 2-carboxylate position is fixed in the parent, other positions on the furan ring could be targets for derivatization in more advanced synthetic schemes.

-

The Ester Group: Hydrolysis to the corresponding carboxylic acid or amidation to form a wide range of amides can drastically alter solubility, hydrogen bonding potential, and interaction with biological targets.

This synthetic diversification provides the necessary chemical variance to explore the structure-activity landscape.

A Hierarchical Screening Strategy: Maximizing Efficiency and Insight

A tiered or hierarchical approach is paramount for the efficient screening of a new compound library. This strategy prevents the premature expenditure of resources on inactive or non-selective compounds and focuses deeper investigation on validated "hits."

Caption: Hierarchical workflow for screening benzofuran derivatives.

Tier 1: Primary In Vitro Screening Protocols

The initial tier involves a battery of robust, cost-effective assays to rapidly assess the broad biological activities of the entire derivative library.

Antimicrobial Activity Screening

Causality: The benzofuran scaffold is a well-established pharmacophore in the design of antimicrobial agents, showing activity against both bacterial and fungal pathogens.[1][5][10] Therefore, an initial antimicrobial screen is a logical and high-yield starting point.

Methodology: Agar Well Diffusion Assay

This method provides a qualitative, visual assessment of antimicrobial activity and is suitable for initial high-throughput screening.[11][12]

Experimental Protocol:

-

Microorganism Preparation: Prepare fresh overnight cultures of test organisms in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi). Recommended strains include Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), and Candida albicans (Fungus).

-

Inoculum Standardization: Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Plate Inoculation: Using a sterile cotton swab, uniformly streak the standardized inoculum across the entire surface of an agar plate (e.g., Mueller-Hinton Agar).

-

Well Preparation: Aseptically punch uniform wells (e.g., 6 mm diameter) into the agar.

-

Compound Loading: Dissolve the test derivatives in a suitable solvent (e.g., DMSO) to a standard concentration (e.g., 1 mg/mL). Pipette a fixed volume (e.g., 50 µL) of each derivative solution into a separate well.

-

Controls: Use the solvent (e.g., DMSO) as a negative control and a standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) as a positive control.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 48 hours for fungi.

-

Data Collection: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is prevented) in millimeters.

Active compounds identified in this primary screen should be advanced to a quantitative assay, such as the Broth Microdilution method, to determine the Minimum Inhibitory Concentration (MIC).[5][13]

Antioxidant Capacity Screening

Causality: Many chronic diseases, including neurodegenerative disorders and cancer, are associated with oxidative stress caused by reactive oxygen species (ROS).[14] Benzofuran derivatives have demonstrated the ability to scavenge free radicals, making antioxidant activity a valuable therapeutic property to screen for.[6][15][16]

Methodology: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This is a rapid and widely used spectrophotometric assay to measure a compound's ability to act as a free radical scavenger or hydrogen donor.[17][18]

Experimental Protocol:

-

Reagent Preparation: Prepare a fresh 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color.

-

Sample Preparation: Prepare a stock solution of each derivative in methanol (e.g., 1 mg/mL). Create a series of dilutions from this stock to test a range of concentrations.

-

Assay Procedure (in a 96-well plate):

-

To each well, add 100 µL of the test derivative solution at various concentrations.

-

Add 100 µL of the methanolic DPPH solution to each well.

-

Positive Control: Use a known antioxidant like Ascorbic Acid or Trolox.

-

Blank: Use 100 µL of methanol instead of the test sample.

-

-

Incubation: Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[18]

-

Data Collection: Measure the absorbance at 517 nm using a microplate reader.[18] The scavenging of the DPPH radical is indicated by a color change from violet to yellow, resulting in a decrease in absorbance.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula:

-

% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

-

IC50 Determination: The results are typically expressed as the IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals.

Cytotoxicity / Anticancer Activity Screening

Causality: The benzofuran scaffold is a cornerstone in the development of novel anticancer agents, with derivatives showing potent activity against a wide range of cancer cell lines.[2][4][7][19] A primary screen for cytotoxicity is essential to identify potential chemotherapeutic leads.

Methodology: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[20][21] It is a gold-standard assay for in vitro cytotoxicity screening.

Experimental Protocol:

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7 breast cancer, HeLa cervical cancer) and a non-cancerous control cell line (e.g., HEK293 embryonic kidney cells) in appropriate media supplemented with Fetal Bovine Serum (FBS) and antibiotics.[22]

-

Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours in a humidified CO₂ incubator at 37°C.[22]

-

Compound Treatment: Prepare serial dilutions of the benzofuran derivatives in culture medium. Replace the old medium in the wells with medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO-containing medium) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48 to 72 hours.

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.[21][23] During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[24]

-

Formazan Solubilization: Carefully remove the medium and add 150-200 µL of a solubilizing agent (e.g., DMSO or an SDS solution) to each well to dissolve the formazan crystals.[22][24]

-

Data Collection: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[24]

-

Calculation and IC50: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC50 value (the concentration that inhibits cell viability by 50%).

Data Analysis and Hit Prioritization

Following the completion of Tier 1 screening, the data must be systematically organized and analyzed to identify "hits" for further study.

Data Presentation:

Table 1: Hypothetical Primary Screening Data for Ethyl 7-Methylbenzofuran-2-Carboxylate Derivatives

| Compound ID | Modification | Antimicrobial Zone (mm) vs. S. aureus | Antioxidant IC50 (µM) (DPPH Assay) | Anticancer IC50 (µM) (MCF-7 Cells) | Cytotoxicity IC50 (µM) (HEK293 Cells) | Selectivity Index (SI)¹ |

| Parent | None | 8 | >100 | 85.2 | >100 | <1.2 |

| BF-01 | 5-Bromo | 15 | 45.6 | 9.8 | 88.4 | 9.0 |

| BF-02 | 5-Nitro | 12 | 78.1 | 15.3 | 95.1 | 6.2 |

| BF-03 | 4-Hydroxy | 9 | 12.5 | 65.7 | >100 | >1.5 |

| BF-04 | 5-Bromo, 3-Amide | 18 | 52.3 | 4.1 | 92.5 | 22.6 |

| Controls | ||||||

| Ciprofloxacin | - | 25 | N/A | N/A | N/A | N/A |

| Ascorbic Acid | - | N/A | 22.1 | N/A | N/A | N/A |

| Doxorubicin | - | N/A | N/A | 0.8 | 2.5 | 3.1 |

¹ Selectivity Index (SI) = IC50 in normal cells (HEK293) / IC50 in cancer cells (MCF-7). A higher SI is desirable.

Hit Selection Criteria:

-

Antimicrobial Hits: Compounds showing significant zones of inhibition (e.g., >14 mm). (e.g., BF-01, BF-04 )

-

Antioxidant Hits: Compounds with IC50 values comparable to or better than the positive control. (e.g., BF-03 )

-

Anticancer Hits: Compounds with low micromolar or sub-micromolar IC50 values against cancer cells and a high Selectivity Index (SI > 10 is often considered significant). (e.g., BF-04 )

Preliminary Structure-Activity Relationship (SAR) Analysis

Caption: Correlating structural modifications with biological activity.

Tier 2: Advancing the Hits

Promising candidates from Tier 1 warrant a more focused investigation to validate their activity and begin to probe their mechanism of action.

Caption: Progression of a "hit" compound into secondary, mechanism-focused assays.

-

For Anticancer Hits (e.g., BF-04): The next logical steps are to determine how the compound is killing the cancer cells.

-

Apoptosis Assays: Quantify markers of programmed cell death, such as caspase-3/7 activity, to confirm if the compound induces apoptosis.[7][19]

-

Cell Cycle Analysis: Use flow cytometry to determine if the compound causes cell cycle arrest at a specific phase (e.g., G2/M), which can provide clues about its molecular target.[19][25]

-

-

For Antimicrobial Hits (e.g., BF-04, BF-01): The priority is to quantify the potency and understand the dynamics of the antimicrobial effect.

Conclusion

This guide outlines a comprehensive and logical framework for the biological screening of ethyl 7-methylbenzofuran-2-carboxylate derivatives. By employing a hierarchical strategy that begins with broad primary screens for antimicrobial, antioxidant, and anticancer activities, researchers can efficiently identify and prioritize promising compounds. The subsequent progression to more focused, mechanism-based assays for validated hits ensures a thorough characterization of their therapeutic potential. The inherent chemical tractability and proven biological relevance of the benzofuran scaffold make this class of compounds a rich territory for the discovery of novel therapeutic agents. A self-validating system of controls and orthogonal assays, as described, is critical for ensuring the scientific integrity and trustworthiness of the findings.

References

-

Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers (Basel). Available at: [Link]

-

Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. National Library of Medicine. Available at: [Link]

-

Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. ResearchGate. Available at: [Link]

-

Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. MDPI. Available at: [Link]

-

Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances. Available at: [Link]

-

Methods for in vitro evaluating antimicrobial activity: A review. National Library of Medicine. Available at: [Link]

-

Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Library of Medicine. Available at: [Link]

-

Synthesis and Structure–Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity. J-Stage. Available at: [Link]

-

A comprehensive review on in-vitro methods for anti- microbial activity. ResearchGate. Available at: [Link]

-

Synthesis, Antimicrobial and Anti-inflammatory Activity of Some Novel Benzofuran Derivatives. Journal of Pharmaceutical Research. Available at: [Link]

-

New Benzofuran Derivatives as an Antioxidant Agent. National Library of Medicine. Available at: [Link]

-

Therapeutic Potential of Naturally Occurring Benzofuran Derivatives and Hybrids of Benzofurans with other Pharmacophores as Antibacterial Agents. Bentham Science. Available at: [Link]

-

Benzofuran: an emerging scaffold for antimicrobial agents. RSC Publishing. Available at: [Link]

-

Antioxidant Activities Exhibited by Benzofuran-1, 3-Thiazolidin-4- one Derivative: A Theoretical Study. Bentham Science. Available at: [Link]

-

Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. Journal of Pharmaceutical Negative Results. Available at: [Link]

-

Structure activity relationship of benzofuran–nicotinonitrile derivatives as anti-cancer agents. ResearchGate. Available at: [Link]

-

Anticancer assay (MTT). Bio-protocol. Available at: [Link]

-

DPPH Assay Protocol for Antioxidant Activity. Scribd. Available at: [Link]

-

Antioxidant activity by DPPH assay. Bio-protocol. Available at: [Link]

-

Methods for in vitro evaluating antimicrobial activity: A review. Sci-Hub. Available at: [Link]

-

Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate. Available at: [Link]

-

Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. MDPI. Available at: [Link]

-

Benzofuran hydrazones as potential scaffold in the development of multifunctional drugs: Synthesis and evaluation of antioxidant. SFERA. Available at: [Link]

-

Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments. Available at: [Link]

-

DPPH Antioxidant Assay Kit. Dojindo Molecular Technologies. Available at: [Link]

-

A comprehensive review on in-vitro methods for anti- microbial activity. ResearchGate. Available at: [Link]

-

DPPH Antioxidant Assay. G-Biosciences. Available at: [Link]

-

Mini review on important biological properties of benzofuran derivatives. MedCrave. Available at: [Link]

-

% antioxidant activity of the compounds. ResearchGate. Available at: [Link]

-

Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Scribd. Available at: [Link]

-

First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives. National Library of Medicine. Available at: [Link]

-

Synthesis, characterization, and biological activities of new benzofuran derivatives. Heterocycles. Available at: [Link]

-

Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

-

Synthesis, Characterization, and Biological Activities of New Benzofuran Derivatives. Heterocycles. Available at: [Link]

-

Synthesis, Characterization, and Biological Activities of New Benzofuran Derivatives. ResearchGate. Available at: [Link]

Sources

- 1. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medcraveonline.com [medcraveonline.com]

- 4. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jopcr.com [jopcr.com]

- 6. New Benzofuran Derivatives as an Antioxidant Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. evitachem.com [evitachem.com]

- 9. scribd.com [scribd.com]

- 10. benthamdirect.com [benthamdirect.com]

- 11. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A comprehensive review on in-vitro methods for anti- microbial activity - IP Int J Compr Adv Pharmacol [ijcap.in]

- 13. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. article.scholarena.com [article.scholarena.com]

- 15. sfera.unife.it [sfera.unife.it]

- 16. researchgate.net [researchgate.net]

- 17. scribd.com [scribd.com]

- 18. bio-protocol.org [bio-protocol.org]

- 19. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 22. bio-protocol.org [bio-protocol.org]

- 23. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. researchgate.net [researchgate.net]

Ethyl 7-Methylbenzofuran-2-Carboxylate (CAS 53715-90-5): A Technical Guide to Synthesis, Safety, and Pharmacological Utility

Executive Summary

Ethyl 7-methylbenzofuran-2-carboxylate (CAS 53715-90-5) is a highly versatile heterocyclic building block characterized by a fused benzene and furan ring system. While traditionally documented within the rigid confines of a Material Safety Data Sheet (MSDS), this compound's true value lies in its role as a privileged scaffold in medicinal chemistry. This whitepaper synthesizes critical physicochemical data, advanced handling protocols, and step-by-step synthetic methodologies, contextualizing the compound for researchers and drug development professionals.

Chemical Identity & Physicochemical Profiling

Understanding the physicochemical properties of ethyl 7-methylbenzofuran-2-carboxylate is critical for predicting its behavior in both synthetic workflows and biological systems. The lipophilic nature of the benzofuran core, combined with the hydrogen-bond accepting capacity of the ester moiety, makes it an ideal precursor for drug discovery[1].

Table 1: Quantitative Physicochemical Data

| Property | Value / Description | Causality / Relevance in Research |

| Chemical Name | Ethyl 7-methylbenzofuran-2-carboxylate | Standard IUPAC nomenclature. |

| CAS Registry Number | 53715-90-5 | Unique identifier for regulatory compliance[2]. |

| Molecular Formula | C₁₂H₁₂O₃ | Dictates stoichiometric calculations in synthesis[3]. |

| Molecular Weight | ~204.22 g/mol | Low molecular weight ensures derivatives remain within Lipinski's Rule of 5. |

| Structural Features | Fused bicyclic core, 7-methyl substitution, 2-ethyl ester | The 7-methyl group provides steric bulk, influencing receptor binding orientations. |

The Benzofuran-2-Carboxylate Pharmacophore in Drug Discovery

The benzofuran core is a "privileged scaffold" in medicinal chemistry, meaning it is capable of binding to multiple, unrelated classes of protein receptors as high-affinity ligands. The esterification at the 2-position (as seen in ethyl 7-methylbenzofuran-2-carboxylate) serves as a stable, lipophilic protecting group that can be easily hydrolyzed to a carboxylic acid or converted into amides and hydrazides during structure-activity relationship (SAR) optimization[4].

Mechanistic Applications in Therapeutics

-

Fas-Mediated Cell Death Inhibitors: Analogues of 3-substituted-benzofuran-2-carboxylates have been identified as potent inhibitors of the Fas-mediated apoptosis pathway. Computational 3D-QSAR models demonstrate that the benzofuran core optimally occupies the hydrophobic pocket of the Fas receptor, preventing the formation of the Death-Inducing Signaling Complex (DISC)[5].

-

α-Glucosidase Inhibition: Benzofuran-2-carboxylate derivatives, particularly when hybridized with pyrazoles, exhibit multifold enhanced inhibitory strength against α-glucosidase compared to standard drugs like acarbose, making them prime candidates for type 2 diabetes management[4].

-

Carbonic Anhydrase Inhibitors: Hydrazinolysis of ethyl benzofuran-2-carboxylates yields intermediates that act as potent antiproliferative agents against breast cancer cell lines by targeting tumor-associated carbonic anhydrase isoforms[6].

Caption: Benzofuran-2-carboxylate derivatives inhibiting the Fas-mediated apoptosis pathway.

Synthesis & Validation Protocol

The synthesis of ethyl 7-methylbenzofuran-2-carboxylate is typically achieved via the Fischer esterification of 7-methylbenzofuran-2-carboxylic acid[3]. This protocol is designed as a self-validating system: each step includes a mechanistic rationale and an in-process control (IPC) to ensure scientific integrity.

Step-by-Step Methodology

Reagents Required:

-

7-Methylbenzofuran-2-carboxylic acid (Starting Material)

-

Absolute Ethanol (Solvent and Reactant)

-

Concentrated Sulfuric Acid (H₂SO₄) (Catalyst)

-

Saturated Sodium Bicarbonate (NaHCO₃) (Quenching agent)

-

Anhydrous Sodium Sulfate (Na₂SO₄) (Drying agent)

Procedure:

-

Reaction Setup: Suspend 7-methylbenzofuran-2-carboxylic acid (1.0 equivalent) in an excess of absolute ethanol (serving as both solvent and reactant to drive the equilibrium toward the product)[7].

-

Catalysis: Slowly add a catalytic amount of concentrated H₂SO₄ (approx. 0.05 equivalents) dropwise. Causality: The strong acid protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon, thereby facilitating nucleophilic attack by ethanol.

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 12–16 hours[7]. Self-Validation: Monitor the reaction progression via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (8:2) mobile phase. The disappearance of the highly polar baseline spot (carboxylic acid) and the emergence of a higher Rf spot confirms ester formation.

-

Workup & Neutralization: Cool the reaction to room temperature and concentrate under reduced pressure to remove ~70% of the ethanol. Pour the residue into ice water and slowly add saturated NaHCO₃ until the pH reaches 7.5–8.0. Causality: NaHCO₃ neutralizes the H₂SO₄ catalyst and deprotonates any unreacted starting material, forcing it into the aqueous phase while the lipophilic ester product remains insoluble.

-

Extraction & Purification: Extract the aqueous mixture with diethyl ether or ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and evaporate the solvent. The resulting crude oil or solid can be recrystallized or purified via flash chromatography to yield pure ethyl 7-methylbenzofuran-2-carboxylate[7].

Caption: Workflow for the acid-catalyzed synthesis of ethyl 7-methylbenzofuran-2-carboxylate.

Material Safety Data & Advanced Handling (MSDS Translation)

Handling ethyl 7-methylbenzofuran-2-carboxylate requires strict adherence to laboratory safety protocols. While specific regulatory hazard classifications (GHS) may vary by supplier, benzofuran derivatives generally exhibit irritant properties and pose potential environmental hazards[8].

Table 2: Safety, Handling, and Storage Protocols

| Category | Protocol / Specification | Causality / Rationale |

| Personal Protective Equipment (PPE) | Nitrile gloves, safety goggles, lab coat, and localized exhaust ventilation (fume hood). | Prevents dermal absorption and inhalation of fine crystalline dust or aerosols during transfer. |

| Storage Conditions | Store in a cool, dry, well-ventilated area away from strong oxidizing agents. Keep container tightly closed. | Prevents oxidative degradation of the furan ring and hydrolysis of the ester bond by ambient moisture. |

| Spill Response (Self-Validating) | 1. Isolate the area. 2. Sweep up solid mechanically (avoid dust generation). 3. Wash residual area with a mild solvent (e.g., isopropanol) followed by water. | Mechanical sweeping prevents aerosolization. Isopropanol ensures complete solubilization of the lipophilic residue before aqueous wash. |

| Incompatibilities | Strong bases, strong acids, strong oxidizing agents. | Strong bases will trigger premature ester hydrolysis (saponification), ruining the reagent for downstream synthesis. |

References

- Google Patents. (n.d.). EP0029311B1 - Aminoalkyl benzofuran derivatives, their production and compositions containing them.

-

Jung, S. H., et al. (2013). The discovery of inhibitors of Fas-mediated cell death pathway using the combined computational method. Bioorganic & Medicinal Chemistry Letters. Retrieved from[Link]

-

PMC / National Institutes of Health. (n.d.). Design, synthesis, biological evaluation, and molecular modeling studies of pyrazole-benzofuran hybrids as new α-glucosidase inhibitor. Retrieved from[Link]

-

ACS Medicinal Chemistry Letters. (2020). Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer. Retrieved from [Link]

-

NextSDS. (n.d.). ethyl 7-methylbenzofuran-2-carboxylate — Chemical Substance Information. Retrieved from [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. 3781-69-9|Ethyl 4-hydroxy-3-methylbenzofuran-2-carboxylate|BLD Pharm [bldpharm.com]

- 3. evitachem.com [evitachem.com]

- 4. Design, synthesis, biological evaluation, and molecular modeling studies of pyrazole-benzofuran hybrids as new α-glucosidase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The discovery of inhibitors of Fas-mediated cell death pathway using the combined computational method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. EP0029311B1 - Aminoalkyl benzofuran derivatives, their production and compositions containing them - Google Patents [patents.google.com]

- 8. nextsds.com [nextsds.com]

Comprehensive Pharmacokinetic and Bioavailability Profiling of Ethyl 7-Methylbenzofuran-2-Carboxylate

Executive Summary

Ethyl 7-methylbenzofuran-2-carboxylate (CAS: 53715-90-5) is a highly versatile chemical scaffold widely utilized in medicinal chemistry and organic synthesis[1]. Characterized by a fused benzene-furan core with a C7-methyl substitution and a C2-ethyl ester, this compound is frequently employed as a lipophilic precursor or prodrug scaffold to enhance the membrane permeability of the more polar active moiety, 7-methylbenzofuran-2-carboxylic acid[2].

This technical whitepaper provides an in-depth analysis of the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. As a Senior Application Scientist, I have structured this guide to move beyond theoretical parameters, providing the mechanistic causality behind its pharmacokinetic (PK) behavior and detailing field-proven, self-validating experimental protocols for its preclinical evaluation.

Structural Rationale and Physicochemical Properties

The pharmacokinetic behavior of ethyl 7-methylbenzofuran-2-carboxylate is dictated by the deliberate masking of the carboxylic acid functional group. Free carboxylic acids often suffer from poor oral bioavailability due to their ionization at physiological pH, which restricts passive transcellular diffusion across the intestinal epithelium.

By converting the acid into an ethyl ester, the lipophilicity (LogP) of the molecule is significantly increased[3]. This modification facilitates rapid absorption through the gastrointestinal tract. However, this structural advantage introduces a complex metabolic liability: the ester bond is highly susceptible to enzymatic cleavage by ubiquitous carboxylesterases (CES) in the intestine and liver, leading to a high first-pass extraction ratio[4].

Table 1: Predictive Physicochemical & In Vitro ADME Properties

| Parameter | Value / Characteristic | Analytical Implication |

| Molecular Weight | 204.22 g/mol | Highly favorable for oral absorption (Lipinski's Rule of 5). |

| LogP (Predicted) | ~3.2 - 3.6 | Excellent lipophilicity for passive membrane permeation. |

| Plasma Protein Binding | > 90% | High binding affinity dictates low free-fraction clearance. |

| Caco-2 Permeability ( Papp ) | > 15×10−6 cm/s | Indicates high intestinal absorption potential. |

| Microsomal Stability ( T1/2 ) | < 15 minutes (HLM) | Rapid hepatic clearance driven by esterase hydrolysis. |

Metabolic Biotransformation Pathways

The metabolism of ethyl 7-methylbenzofuran-2-carboxylate is a dual-phase, multi-enzyme process. Understanding this pathway is critical for interpreting systemic exposure data, as the intact ester is rarely the primary circulating moiety[5].

-

Phase I Hydrolysis (The Primary Pathway): Upon absorption, the compound is rapidly hydrolyzed by Carboxylesterase 2 (CES2) in the enterocytes and Carboxylesterase 1 (CES1) in the hepatocytes[4]. This cleavage yields 7-methylbenzofuran-2-carboxylic acid and ethanol. This rapid bioconversion is the hallmark of ester-based scaffolds.

-

Phase I Oxidation (The Secondary Pathway): The benzofuran core and the C7-methyl group are subject to oxidative metabolism by Cytochrome P450 enzymes (predominantly CYP1A2 and CYP2D6)[6]. This results in hydroxylated metabolites, such as 7-hydroxymethylbenzofuran-2-carboxylic acid.

-

Phase II Conjugation: The resulting carboxylic acid and hydroxylated derivatives undergo rapid glucuronidation via Uridine 5'-diphospho-glucuronosyltransferases (UGTs) to form highly polar acyl or O-glucuronides, which are subsequently cleared via renal excretion.

Biotransformation of ethyl 7-methylbenzofuran-2-carboxylate.

Pharmacokinetics and Bioavailability Profile

When evaluating the bioavailability ( F ) of this compound, researchers must differentiate between the absolute bioavailability of the intact ester versus the systemic exposure of the active carboxylic acid.

Due to extensive first-pass metabolism by intestinal and hepatic esterases, the oral bioavailability of the intact ethyl ester is typically negligible (< 5%). However, the systemic exposure ( AUC ) of the carboxylic acid metabolite is remarkably high. Therefore, the ester functions as an efficient delivery vehicle, maximizing the absorption of the acid moiety that would otherwise exhibit poor oral uptake.

Table 2: Representative In Vivo PK Parameters (Rodent Model)

Data represents the quantification of the primary metabolite (7-methylbenzofuran-2-carboxylic acid) following administration of the ester.

| PK Parameter | IV Administration (5 mg/kg) | PO Administration (20 mg/kg) |

| Cmax ( μ g/mL) | 12.4 | 8.7 |

| Tmax (hr) | 0.08 (first sampling) | 0.5 - 1.0 |

| AUC0−∞ (hr* μ g/mL) | 18.5 | 55.5 |

| T1/2 (hr) | 1.8 | 2.1 |

| Bioavailability ( F ) | - | ~ 75% (as the acid) |

Standardized Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. A critical causality in ester PK analysis is the risk of ex vivo degradation. If blood samples are not immediately stabilized, plasma esterases will continue to hydrolyze the compound in the collection tube, artificially skewing the PK data.

Protocol A: In Vitro Microsomal Stability & Esterase Decoupling Assay

This assay determines the intrinsic clearance ( CLint ) and isolates CYP-mediated oxidation from CES-mediated hydrolysis.

-

Preparation: Thaw Human Liver Microsomes (HLMs) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2 .

-

Inhibitor Spiking (The Causality Step): To isolate CYP activity, pre-incubate one set of HLMs with 100 μ M of Bis-(p-nitrophenyl) phosphate (BNPP), a potent broad-spectrum esterase inhibitor. Leave a second set uninhibited.

-

Initiation: Add ethyl 7-methylbenzofuran-2-carboxylate (final concentration: 1 μ M). Pre-warm to 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

-

Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract 50 μ L aliquots and immediately quench in 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

-

Analysis: Centrifuge at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to calculate the half-life ( T1/2 ) and CLint for both the intact ester and the formed acid.

Protocol B: In Vivo Pharmacokinetic Profiling (Rat Model)

This protocol ensures accurate capture of both the rapidly degrading ester and the stable acid metabolite.

-

Formulation: Formulate the compound in 5% DMSO / 10% Tween 80 / 85% Saline to ensure complete dissolution of the lipophilic ester.

-

Dosing: Administer via intravenous (IV) bolus (tail vein) and oral (PO) gavage to fasted Sprague-Dawley rats (n=3 per route).

-

Sampling (Critical Step): Collect blood (200 μ L) via the jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours. Crucially , collect blood into tubes pre-treated with K2EDTA and 50 mM Sodium Fluoride (NaF) or BNPP to instantly halt ex vivo esterase activity.

-

Extraction: Centrifuge at 4°C to isolate plasma. Perform protein precipitation using 3 volumes of acidified acetonitrile (0.1% formic acid) to further stabilize the ester.

-

Quantification: Analyze via UPLC-MS/MS in Multiple Reaction Monitoring (MRM) mode, tracking the transitions for both the ethyl ester and the carboxylic acid.

Self-validating in vivo PK workflow for ester-based scaffolds.

Conclusion

Ethyl 7-methylbenzofuran-2-carboxylate exemplifies the classic pharmacokinetic trade-off of ester-based scaffolds. While the ethyl ester modification successfully circumvents the absorption limitations of the free benzofuran-2-carboxylic acid, it subjects the molecule to rapid, near-complete first-pass hydrolysis. Consequently, drug development professionals utilizing this scaffold must design their bioanalytical assays to quantify the active carboxylic acid metabolite, employing strict ex vivo stabilization techniques to prevent data artifacts.

Sources

- 1. evitachem.com [evitachem.com]

- 2. Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]

- 4. Evaluating Prodrug Strategies for Esterase-Triggered Release of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR)-MS(n) techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Elucidating the Receptor Binding Affinity Profile of Ethyl 7-Methylbenzofuran-2-carboxylate

This guide is intended for researchers, scientists, and drug development professionals engaged in the pharmacological characterization of novel chemical entities. It provides a comprehensive, technically detailed framework for determining the receptor binding affinity profile of ethyl 7-methylbenzofuran-2-carboxylate, a member of the biologically active benzofuran class of compounds. The methodologies outlined herein are designed to ensure scientific integrity and provide a clear, logical path from initial target hypothesis to functional validation.

The benzofuran scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The specific substitution pattern of ethyl 7-methylbenzofuran-2-carboxylate suggests unique electronic and steric properties that may confer a distinct pharmacological profile. This guide will navigate the process of systematically unveiling this profile.

Part 1: Foundational Strategy - From In Silico Prediction to a Focused Target Panel

Before embarking on extensive and resource-intensive wet-lab screening, a well-informed, targeted approach is paramount. This begins with computational prediction to generate a data-driven hypothesis of potential protein targets.

In Silico Target Prediction: A First Look into Potential Interactions

Modern computational tools can predict potential protein targets for a small molecule based on its structure.[4][5] This is a cost-effective initial step to narrow the vast human proteome to a manageable number of likely candidates.

Methodologies:

-

Ligand-Based Approaches: These methods compare the structure of ethyl 7-methylbenzofuran-2-carboxylate to libraries of compounds with known biological activities. Software like SwissTargetPrediction or SEA (Similarity Ensemble Approach) can provide a ranked list of potential targets based on chemical similarity.

-

Structure-Based Approaches (Reverse Docking): If high-quality 3D structures of potential receptors are available, molecular docking can be employed to predict the binding mode and estimate the binding affinity of the compound to a panel of proteins.[5] This can provide insights into the potential mechanism of interaction.

Causality Behind this Approach: By starting with in silico predictions, we prioritize experimental resources for the most probable targets. This data-driven approach is more efficient than a blind, broad-panel screen and allows for the design of more focused initial experiments.

Crafting a Target Panel: Integrating Predictions with Known Benzofuran Biology

The output of in silico tools should be critically evaluated and integrated with existing knowledge of benzofuran pharmacology. Benzofuran derivatives have been reported to interact with a variety of protein classes.[8][9]

Recommended Target Classes for Initial Screening:

-

G-Protein Coupled Receptors (GPCRs): As the largest family of drug targets, GPCRs are involved in a vast array of physiological processes.[10] Many anti-inflammatory and neurological drugs target GPCRs.

-

Protein Kinases: These enzymes are crucial regulators of cell signaling and are major targets in oncology and immunology.[11][12] Some benzofuran derivatives have shown kinase inhibitory activity.[13]

-

Nuclear Receptors: These receptors are involved in regulating gene expression and are implicated in metabolic and inflammatory diseases.

-

Ion Channels: These membrane proteins are critical for neuronal signaling and muscle contraction.

-

Enzymes: Based on patent literature, some benzofuran-2-carboxylic acid esters have been investigated as inhibitors of leukotriene biosynthesis, suggesting enzymes in this pathway as potential targets.[14]

The final, curated target panel should be a matrix of high-probability targets from in silico predictions and representative members of protein families known to be modulated by benzofuran derivatives.

Part 2: Primary Screening - Quantifying Binding Affinity

With a focused target panel, the next step is to perform primary binding assays to determine if ethyl 7-methylbenzofuran-2-carboxylate physically interacts with these proteins and to quantify the affinity of this interaction. Radioligand binding assays are the gold standard for their sensitivity and robustness.[2]

Preparation of Biological Materials

Accurate and reproducible binding assays depend on high-quality biological reagents. This typically involves either preparing cell membranes endogenously expressing the target receptor or using purified recombinant proteins.

Protocol for Cell Membrane Preparation:

-

Cell Culture: Grow cell lines known to express the target receptor to near confluence.

-

Harvesting: Gently scrape and collect the cells in a phosphate-buffered saline (PBS) solution.

-

Lysis: Centrifuge the cell suspension and resuspend the pellet in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, with protease inhibitors).

-

Homogenization: Disrupt the cells using a Dounce homogenizer or sonication.

-

Centrifugation: Perform a low-speed spin to remove nuclei and intact cells, followed by a high-speed centrifugation (e.g., 20,000 x g) to pellet the cell membranes.[1]

-

Washing and Storage: Resuspend the membrane pellet in a fresh buffer, repeat the high-speed spin, and finally resuspend in a buffer containing a cryoprotectant (e.g., 10% sucrose) for storage at -80°C.[1]

-

Protein Quantification: Determine the protein concentration of the membrane preparation using a standard assay like the BCA assay.[1]

Protocol for Recombinant Protein Expression and Purification:

-

Vector Construction: Clone the gene encoding the target receptor into an appropriate expression vector, often with an affinity tag (e.g., His6-tag) to facilitate purification.[15][16]

-

Expression: Transform the vector into a suitable host system (e.g., E. coli, insect cells, or mammalian cells) and induce protein expression.[16][17]

-

Lysis and Solubilization: Harvest the cells and lyse them. For membrane proteins, a detergent is required to solubilize the protein from the lipid bilayer.

-

Affinity Chromatography: Purify the protein from the cell lysate using a resin that specifically binds the affinity tag (e.g., Ni-NTA resin for His-tagged proteins).[17][18]

-

Further Purification: If necessary, perform additional purification steps like ion-exchange or size-exclusion chromatography to achieve high purity.[17]

-

Quality Control: Assess the purity and integrity of the protein using SDS-PAGE and determine its concentration.

Radioligand Binding Assays: The Gold Standard

These assays measure the direct competition between the unlabeled test compound (ethyl 7-methylbenzofuran-2-carboxylate) and a radiolabeled ligand that has a known high affinity for the target receptor.

Experimental Workflow for a Competitive Radioligand Binding Assay:

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol Steps:

-

Assay Setup: In a 96-well plate, add the receptor preparation, a fixed concentration of the radioligand (typically at or below its Kd value), and varying concentrations of ethyl 7-methylbenzofuran-2-carboxylate.[1][9] Include control wells for total binding (radioligand + receptor) and non-specific binding (radioligand + receptor + a high concentration of a known unlabeled ligand).[9]

-

Incubation: Incubate the plate at a specific temperature for a sufficient time to allow the binding reaction to reach equilibrium.[1]

-

Separation: Rapidly separate the receptor-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters.[2][9] The receptors and any bound radioligand will be trapped on the filter.

-

Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.[1]

-

Detection: Measure the radioactivity retained on the filters using a scintillation counter.[9]

Data Analysis: Determining IC50 and Ki

The raw data (counts per minute) are used to calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (the IC50 value).

-

Specific Binding = Total Binding - Non-specific Binding.

-

The percentage of specific binding at each concentration of the test compound is plotted against the log of the compound concentration to generate a dose-response curve.

-

Non-linear regression analysis is used to fit the data and determine the IC50 value.[1]

The IC50 is an operational parameter that depends on the assay conditions. To determine the intrinsic binding affinity of the compound for the receptor (the Ki, or inhibition constant), the Cheng-Prusoff equation is used.

Ki = IC50 / (1 + ([L]/Kd))

Where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the equilibrium dissociation constant of the radioligand for the receptor.

There are online tools available to facilitate this conversion.[19][20] It is important to note that the validity of this conversion depends on the assay conditions and the mechanism of inhibition.[21][22]

| Parameter | Description |

| IC50 | The concentration of an inhibitor required to reduce the activity of a biological process by 50%. It is dependent on experimental conditions. |

| Ki | The inhibition constant for an inhibitor; a measure of the binding affinity of an inhibitor to a target. It is an intrinsic property of the inhibitor. |

| Kd | The equilibrium dissociation constant; a measure of the affinity of a ligand for its receptor. A lower Kd indicates a higher affinity. |

Alternative Primary Binding Assays

While radioligand assays are the gold standard, non-radioactive methods are gaining popularity due to safety and disposal considerations.

-

Fluorescence-Based Assays: These assays use a fluorescently labeled ligand.[8][23] Techniques include:

-

Fluorescence Polarization (FP): Measures the change in the tumbling rate of a small fluorescent ligand when it binds to a much larger receptor.[24]

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): A highly sensitive method that measures the energy transfer between a donor fluorophore on the receptor and an acceptor fluorophore on the ligand when they are in close proximity.[24][25]

-

Part 3: Secondary Assays - Elucidating Functional Activity

A binding affinity profile alone is insufficient. It is crucial to determine the functional consequence of the compound binding to the receptor. Does it activate the receptor (agonist), block the activity of the natural ligand (antagonist), or have no effect on receptor function (silent binder)? Cell-based functional assays are essential for this determination.[26][27][28]

GPCR Functional Assays: Measuring Downstream Signaling

If the primary screen identifies GPCRs as targets, the next step is to measure the downstream signaling events that occur upon receptor activation.

Common GPCR Signaling Pathways and Corresponding Assays:

Caption: Major GPCR signaling pathways.

-

cAMP Assays: For Gs- and Gi-coupled receptors, changes in intracellular cyclic AMP (cAMP) levels are measured.[14][29][30] This can be done using various commercially available kits, often based on TR-FRET or luminescence (e.g., AlphaScreen).[31]

-

Agonist mode: The compound is added to cells expressing the receptor, and cAMP levels are measured. An increase (for Gs) or decrease (for Gi) indicates agonism.

-

Antagonist mode: The cells are co-incubated with a known agonist and the test compound. If the compound blocks the agonist-induced change in cAMP, it is an antagonist.

-

-

Calcium Flux Assays: For Gq-coupled receptors, activation leads to an increase in intracellular calcium.[32] This is typically measured using calcium-sensitive fluorescent dyes (e.g., Fluo-4) and a fluorescence plate reader.[30] The principles of agonist and antagonist determination are similar to cAMP assays.

Functional Assays for Other Target Classes

-

Kinase Activity Assays: If the target is a protein kinase, enzymatic assays are performed to measure the phosphorylation of a substrate. A decrease in phosphorylation in the presence of the compound indicates inhibition.

-

Cell Viability/Proliferation Assays: For potential anti-cancer targets, the effect of the compound on the proliferation and viability of cancer cell lines can be measured using assays like the MTT or CellTiter-Glo assay.[27]

-

Reporter Gene Assays: For nuclear receptors or other transcription factors, a reporter gene (e.g., luciferase) under the control of a response element for that factor is introduced into cells. Changes in reporter gene expression upon treatment with the compound indicate functional activity.

Conclusion

Determining the receptor binding affinity profile of a novel compound like ethyl 7-methylbenzofuran-2-carboxylate is a systematic process that requires a multi-faceted approach. By integrating in silico prediction with a carefully selected panel of primary binding assays and subsequent functional validation, a comprehensive understanding of the compound's pharmacological profile can be achieved. This in-depth guide provides the foundational principles and detailed methodologies to navigate this critical phase of drug discovery, ensuring that experimental choices are driven by scientific logic and a commitment to rigorous, self-validating protocols. The insights gained from this workflow will be instrumental in guiding the future development and potential therapeutic application of this promising benzofuran derivative.

References

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

-

Creative Biolabs. (2025, January 20). Agonist/Antagonist Assay Services. Retrieved from [Link]

-

Al-Harbi, S., et al. (2018). Predicting protein targets for drug-like compounds using transcriptomics. PLOS Computational Biology, 14(12), e1006625. Retrieved from [Link]

-

Inagaki, S., et al. (2020). Advances in G Protein-Coupled Receptor High-throughput Screening. Current Opinion in Structural Biology, 63, 151-158. Retrieved from [Link]

-

Cai, W., & Chen, X. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Science China Life Sciences, 59(1), 59-63. Retrieved from [Link]

-

Mishra, P., et al. (2023). IN-SILICO PREDICTION AND DOCKING STUDIES OF NOVEL SYNTHESIZED BENZOFURAN DERIVATIVES AS ANTI-CANCER ACTIVITY. Journal of Advanced Zoology, 44(S2), 11-20. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Fluorescent Ligand Binding Assay. Retrieved from [Link]

-

Lane, J. R., et al. (2014). Radioligand binding assays. Bio-protocol, 4(12), e1121. Retrieved from [Link]

-

Marin Biologic Laboratories. (2025, July 24). Cell-Based Assays for G Protein-Coupled Receptors (GPCRs). Retrieved from [Link]

-

Tsuboi, D., et al. (2013). A multiplexed fluorescent assay for independent second-messenger systems: decoding GPCR activation in living cells. Journal of Biomolecular Screening, 18(7), 835-844. Retrieved from [Link]

-

Gaestel, M., et al. (2007). Inflammation-activated Protein Kinases as Targets for Drug Development. International Immunopharmacology, 7(6), 721-730. Retrieved from [Link]

-

BMG LABTECH. (n.d.). Binding Assays. Retrieved from [Link]

-

Gong, Z., et al. (2026, January 20). End-to-End Reverse Screening Identifies Protein Targets of Small Molecules Using HelixFold3. arXiv. Retrieved from [Link]

-

Kumar, A., et al. (2023). Synthesis, In-silico and In-vitro Antimycobacterial Studies on Novel Benzofuran Derivatives. Current Enzyme Inhibition, 19(1), 74-84. Retrieved from [Link]

-

Sharma, P., et al. (2023). In-silico identification of small molecule benzofuran-1,2,3-triazole hybrids as potential inhibitors targeting EGFR in lung cancer via ligand-based pharmacophore modeling and molecular docking studies. Journal of Biomolecular Structure and Dynamics, 41(16), 7958-7977. Retrieved from [Link]

-

Trinquet, E., et al. (2011). Original Fluorescent Ligand-Based Assays Open New Perspectives in G-Protein Coupled Receptor Drug Screening. Current Pharmaceutical Design, 17(19), 1934-1946. Retrieved from [Link]

-

BMG LABTECH. (n.d.). High-throughput screening (HTS). Retrieved from [Link]

-

Lee, C. Z., & Wouters, M. A. (2012). Recombinant protein expression and protein purification. Bio-protocol, 2(11), e181. Retrieved from [Link]

-

Assay Genie. (2023, June 28). GPCRs (G Protein Coupled Receptors): A Guide. Retrieved from [Link]

-

Zeng, C., et al. (2014). Functional assays to define agonists and antagonists of the sigma-2 receptor. Analytical Biochemistry, 451, 43-49. Retrieved from [Link]

-

Zeng, C., et al. (2014). Functional assays to define agonists and antagonists of the sigma-2 receptor. Analytical Biochemistry, 451, 43-49. Retrieved from [Link]

-

Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 6(1), 34-46. Retrieved from [Link]

-

BMG LABTECH. (2023, January 19). G-protein coupled receptors (GPCRs). Retrieved from [Link]

-

Stoddart, L. A., et al. (2015). Fluorescence- and bioluminescence-based approaches to study GPCR ligand binding. British Journal of Pharmacology, 172(11), 2745-2760. Retrieved from [Link]

-

Gomaa, M. S., et al. (2022). Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1335-1351. Retrieved from [Link]

-

Wang, Y., et al. (2016). Computational probing protein–protein interactions targeting small molecules. Bioinformatics, 32(10), 1529-1536. Retrieved from [Link]

-

Integral Molecular. (n.d.). Functional Assays for Lead Candidates. Retrieved from [Link]

-

Gentile, F., et al. (2025, February 27). KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. International Journal of Molecular Sciences, 26(5), 2689. Retrieved from [Link]

-

The Herbert Wertheim UF Scripps Institute for Biomedical Innovation & Technology. (n.d.). High-Throughput Molecular Screening Center. Retrieved from [Link]

-

Cohen, P. (2009). Targeting protein kinases for the development of anti-inflammatory drugs. MRC Protein Phosphorylation Unit. Retrieved from [Link]

-

Health Sciences Library System. (2021, May 13). IC50 to Ki Converter Tool. Retrieved from [Link]

-

Li, M., et al. (2024, September 20). A High-Throughput Screening Approach for Evaluating the Binding Affinity of Environmental Pollutants to Nuclear Receptors. Journal of Visualized Experiments, (203). Retrieved from [Link]

-

Albqmi, M., et al. (2024). Synthesis and In Silico Evaluation of Novel Benzofuran Aldehyde Derivatives as Carbonic Anhydrase II Inhibitors in Breast Cancer: Combining ADMET, Molecular Docking, Dynamics Simulation, DFT, and Topology Analysis. Molecules, 29(5), 1083. Retrieved from [Link]

-

Cer, R. Z., et al. (2009). IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding. Nucleic Acids Research, 37(Web Server issue), W441-W445. Retrieved from [Link]

-

Kramer, C., et al. (2024). Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise. Journal of Chemical Information and Modeling, 64(5), 1599-1608. Retrieved from [Link]

-

Waugh, D. S. (2005). A generic protocol for the expression and purification of recombinant proteins in Escherichia coli using a combinatorial His6-maltose binding protein fusion tag. Nature Protocols, 1(3), 1349-1357. Retrieved from [Link]

-

Bitesize Bio. (2026, February 12). How to Interpret IC50 and Kd in Drug–Target Interactions. Retrieved from [Link]

-

Drug Target Review. (2020, June 10). Antibody library screening: high throughput strategies. Retrieved from [Link]

-

GE Healthcare. (2000, December 15). Recombinant Protein Purification. Retrieved from [Link]

-

Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

-

Mass General Brigham. (2025, July 2). Researchers Identify New Protein Target to Control Chronic Inflammation. Retrieved from [Link]

-

Patsnap Synapse. (2025, May 9). Step-by-Step Protocol for Optimizing Recombinant Protein Expression. Retrieved from [Link]

-

University of Illinois at Chicago. (2018, June 29). Key protein involved in triggering inflammation. ScienceDaily. Retrieved from [Link]

-

Li, Y., et al. (2022). Screening and Isolation of Potential Anti-Inflammatory Compounds from Saxifraga atrata via Affinity Ultrafiltration-HPLC and Multi-Target Molecular Docking Analyses. Molecules, 27(15), 4988. Retrieved from [Link]

Sources

- 1. giffordbioscience.com [giffordbioscience.com]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Predicting protein targets for drug-like compounds using transcriptomics | PLOS Computational Biology [journals.plos.org]

- 5. jazindia.com [jazindia.com]

- 6. End-to-End Reverse Screening Identifies Protein Targets of Small Molecules Using HelixFold3 [arxiv.org]

- 7. KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction [mdpi.com]

- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 9. bio-protocol.org [bio-protocol.org]

- 10. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inflammation-activated Protein Kinases as Targets for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Targeting protein kinases for the development of anti-inflammatory drugs | MRC PPU [ppu.mrc.ac.uk]

- 13. tandfonline.com [tandfonline.com]

- 14. marinbio.com [marinbio.com]

- 15. A generic protocol for the expression and purification of recombinant proteins in Escherichia coli using a combinatorial His6-maltose binding protein fusion tag - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Step-by-Step Protocol for Optimizing Recombinant Protein Expression [synapse.patsnap.com]

- 17. bio-protocol.org [bio-protocol.org]

- 18. med.unc.edu [med.unc.edu]

- 19. IC50-to-Ki -- IC50 to Ki Converter Tool | HSLS [hsls.pitt.edu]

- 20. IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. bitesizebio.com [bitesizebio.com]

- 23. Original Fluorescent Ligand-Based Assays Open New Perspectives in G-Protein Coupled Receptor Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 24. bmglabtech.com [bmglabtech.com]

- 25. Fluorescence‐ and bioluminescence‐based approaches to study GPCR ligand binding - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Agonist/Antagonist Assay Services - Creative Biolabs [creative-biolabs.com]

- 27. Functional assays to define agonists and antagonists of the sigma-2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Functional assays to define agonists and antagonists of the sigma-2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 29. assaygenie.com [assaygenie.com]

- 30. bmglabtech.com [bmglabtech.com]

- 31. Receptor-Ligand Binding Assays | Revvity [revvity.com]

- 32. A multiplexed fluorescent assay for independent second-messenger systems: decoding GPCR activation in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Preliminary In Vivo Toxicity Screening of Ethyl 7-methylbenzofuran-2-carboxylate

Prepared by: Gemini, Senior Application Scientist

Preamble: Charting the Course for a Novel Benzofuran Derivative

The journey of a new chemical entity (NCE) from laboratory bench to clinical application is contingent upon a rigorous and comprehensive evaluation of its safety profile. This guide provides a detailed framework for conducting the preliminary in vivo toxicity screening of Ethyl 7-methylbenzofuran-2-carboxylate, a novel compound within the benzofuran class. As drug development professionals, our primary mandate is to characterize risk early and accurately. This document is structured not as a rigid protocol, but as a strategic guide grounded in established toxicological principles and regulatory expectations. We will delve into the causality behind experimental choices, ensuring that each step is part of a self-validating system to build a robust safety profile for this NCE.

Benzofuran derivatives are known to exhibit a range of biological activities, but they have also been associated with specific toxicological concerns, primarily targeting the hepatorenal system.[1] Therefore, a preliminary toxicity assessment must be intelligently designed to unmask potential liabilities, such as hepatotoxicity, nephrotoxicity, and other systemic effects, at an early stage. This allows for informed decision-making, guiding the subsequent stages of drug development.[2][3]

Foundational Strategy: Regulatory Context and Ethical Considerations

Before any in vivo work commences, it is imperative to align the study design with internationally recognized guidelines. The Organisation for Economic Co-operation and Development (OECD) provides a suite of Test Guidelines that are the global standard for chemical safety testing. Adherence to these guidelines ensures data quality, reproducibility, and regulatory acceptance.[4]

Furthermore, all animal studies must be conducted under the ethical framework of the "3Rs":

-

Replacement: Utilizing non-animal methods wherever possible.

-

Reduction: Using the minimum number of animals necessary to obtain scientifically valid data.

-

Refinement: Minimizing animal pain and distress.[5]

The protocols outlined herein are designed in accordance with these principles, employing methods like the Acute Toxic Class Method (OECD 423) which significantly reduces animal usage compared to historical LD50 tests.[6]

Caption: Foundational principles guiding the in vivo toxicity study design.

Experimental Blueprint: Designing a Robust Toxicity Screen

A successful toxicity screen is predicated on a well-considered experimental design. The choices of animal model, vehicle, and route of administration are not arbitrary; they are critical variables that dictate the relevance and reliability of the resulting data.

Animal Model Selection

The choice of species is a foundational decision in toxicology. For preliminary screening, rodents are the most commonly used and widely accepted models due to their physiological and metabolic similarities to humans, extensive historical database, and cost-effectiveness.[7]

-

Recommended Species: Sprague-Dawley rat or C57BL/6 mouse.

-

Rationale: These are well-characterized strains used extensively in toxicology, providing a wealth of comparative data. The rat is often preferred for its larger size, which facilitates blood sampling for clinical pathology.[8]

-

Specifications: Healthy, young adult animals (e.g., 6-8 weeks old) should be used.[9] Weight variation within a study should not exceed ±20% of the mean weight to ensure uniform response.[8] Animals should be acclimatized to laboratory conditions for at least five days prior to the study.

Formulation and Vehicle Selection

The test article must be administered in a vehicle that solubilizes or uniformly suspends the compound without exerting any toxicity itself.

-

Vehicle Hierarchy: An aqueous solution is preferred. If the compound is not water-soluble, a solution in an oil (e.g., corn oil) or a suspension in an aqueous vehicle like 0.5% w/v carboxymethylcellulose (CMC) should be considered.[8][10]

-

Validation: The toxicological characteristics of any non-aqueous vehicle must be well-known. A vehicle control group is a mandatory component of the study design to ensure that any observed effects are due to the test article and not the vehicle.

Route of Administration

The route of administration should ideally match the intended route for human use to provide the most relevant data.[11] For an orally available drug candidate, administration via oral gavage is the standard method.

-

Procedure: Oral gavage ensures the precise delivery of a predetermined dose.

-

Volume Limits: The administration volume should be minimized to avoid physiological distress. In rodents, the volume should generally not exceed 1 mL/100g of body weight (2 mL/100g for aqueous solutions).[8][10]

Phase 1: Acute Oral Toxicity Assessment

The initial step is to determine the compound's toxicity after a single dose. This study provides critical information on the intrinsic toxicity, helps classify the substance according to the Globally Harmonised System (GHS), and guides dose selection for subsequent repeated-dose studies.[10][12]

Methodology: OECD Test Guideline 423 (Acute Toxic Class Method)

This method is a stepwise procedure using a small number of animals (3 per step) and is a humane alternative to the classical LD50 test.[6]

Caption: Workflow for the OECD 423 Acute Toxic Class Method.

Step-by-Step Protocol: Acute Toxicity Study

-

Animal Allocation: Randomly assign healthy, fasted female rats to groups. The use of females is generally considered sufficient as they are often slightly more sensitive.[6]

-

Dose Administration: Administer a single oral dose of Ethyl 7-methylbenzofuran-2-carboxylate to the first group at a pre-selected starting dose (e.g., 300 mg/kg).

-

Observation Period: Observe animals closely for the first 30 minutes, and then periodically for the first 24 hours (with special attention during the first 4 hours), and daily thereafter for a total of 14 days.[11]

-

Clinical Observations: Record all signs of toxicity. This is a critical data set for hazard identification.

-

Body Weight: Measure body weight just before dosing and on days 7 and 14. A body weight loss of 5% or more can be a strong predictor of pathological findings.[13][14]

-

Terminal Procedures: At the end of the 14-day observation period, all surviving animals are humanely euthanized. A gross necropsy is performed on all animals (including those that died during the study) to identify any macroscopic abnormalities in organs and tissues.[11]

Data Collection: Clinical Signs of Toxicity

Systematic observation is key to identifying potential target organs and the nature of the toxic response.

| Category | Signs to Monitor |

| General Appearance | Hunched posture, piloerection (hair standing on end), stained fur, changes in skin color.[13] |

| Behavioral | Decreased or increased motor activity, lethargy, tremors, convulsions, stereotypes (e.g., excessive grooming), vocalization.[13][15] |

| Physiological | Changes in respiration (rate, pattern), diarrhea, salivation, lacrimation (tearing), changes in pupil size, hypothermia.[15] |

| Ocular/Nasal | Redness, swelling, discharge from eyes or nostrils.[3][13] |

Phase 2: Sub-Acute (14-Day) Repeated Dose Toxicity Study

This study is designed to evaluate the toxic effects of the compound following repeated daily administration over a 14-day period. It is essential for identifying target organs of toxicity and determining a No-Observed-Adverse-Effect Level (NOAEL), which is crucial for setting doses in future, longer-term studies.[2][7]

Study Design

-

Groups: Typically includes a vehicle control group and at least three dose groups (low, mid, high).

-

Dose Selection: Doses are selected based on the results of the acute toxicity study. The high dose should elicit some signs of toxicity but not significant mortality. The low dose should ideally produce no signs of toxicity (a potential NOAEL).

-

Animals: Both male and female animals are used (e.g., 5-10 per sex per group).

-

Administration: The test article is administered daily (e.g., via oral gavage) for 14 consecutive days.

Caption: Workflow for a 14-day sub-acute toxicity study.

Endpoints and Analysis

At the end of the study, blood samples are collected for hematological and clinical chemistry analysis to assess effects on the blood and major organ functions.[7][15]

Table 1: Key Hematology Parameters

| Parameter | Potential Implication of Alteration |

|---|---|

| Red Blood Cells (RBC), Hemoglobin, Hematocrit | Anemia or erythrocytosis |

| White Blood Cells (WBC) - Total & Differential | Inflammation, infection, immunosuppression |

| Platelets | Clotting disorders |

Table 2: Key Clinical Biochemistry Parameters

| Organ System | Parameter | Potential Implication of Elevation |

|---|---|---|

| Liver (Hepatotoxicity) | Alanine Aminotransferase (ALT)[16][17] | Hepatocellular injury (sensitive marker) |

| Aspartate Aminotransferase (AST)[16][17] | Hepatocellular injury (less specific than ALT) | |

| Alkaline Phosphatase (ALP)[16] | Cholestasis (bile flow obstruction) | |

| Gamma-Glutamyl Transferase (GGT)[16][18] | Cholestasis, hepatocellular damage | |

| Total Bilirubin[16] | Impaired liver excretion or cholestasis | |

| Kidney (Nephrotoxicity) | Blood Urea Nitrogen (BUN)[19][20] | Decreased glomerular filtration |

| | Creatinine[19][20] | Decreased glomerular filtration (more specific than BUN) |

Given that benzofuran derivatives have been shown to affect the hepatorenal system, careful attention to these markers is paramount.[1]

Pathological examination provides the definitive evidence of organ toxicity.

-

Gross Necropsy: All animals are subjected to a full necropsy. The appearance, size, shape, and color of all organs and tissues are examined for abnormalities.

-

Organ Weights: Key organs (liver, kidneys, brain, heart, spleen, etc.) are weighed. Changes in organ weight can be a sensitive indicator of toxicity.

-

Histopathology: A comprehensive set of tissues from all animals in the control and high-dose groups are preserved in 10% neutral buffered formalin, processed, embedded in paraffin, sectioned, stained with hematoxylin and eosin (H&E), and examined microscopically by a qualified toxicologic pathologist.[21] If treatment-related changes are found in the high-dose group, tissues from the lower dose groups are also examined to establish a dose-response relationship.[21]

Mechanistic Insights: Potential Toxicity Pathways for Benzofurans

While a preliminary screen's primary goal is hazard identification, the data can provide clues to the mechanism of toxicity. For benzofurans, metabolic activation by cytochrome P450 enzymes in the liver is a potential pathway leading to reactive intermediates. These intermediates can cause oxidative stress and covalent binding to cellular macromolecules, leading to cell death.[22]

Caption: Hypothetical pathway for benzofuran-induced hepatotoxicity.

Synthesizing the Evidence: Data Interpretation and Reporting

-

NOAEL Determination: The No-Observed-Adverse-Effect Level (NOAEL) is the highest dose at which no treatment-related adverse findings are observed. This is the most critical single value derived from the study and is used to calculate the safe starting dose for first-in-human clinical trials.

-

GHS Classification: The acute toxicity data will allow for the classification of the compound into a GHS category, which communicates its hazard level.[23][24]

By following this comprehensive, scientifically-grounded approach, researchers can confidently characterize the preliminary in vivo toxicity profile of Ethyl 7-methylbenzofuran-2-carboxylate, providing the essential safety data needed to drive the project forward.

References

-

GHS Classification Criteria for Acute Toxicity. (2018). ChemSafetyPro.COM. [Link]

-

(PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (2023). ResearchGate. [Link]

-

How is drug toxicity assessed in animal models? (2025). Patsnap Synapse. [Link]

-

Appendix D Overview of the GHS Classification Scheme in Hazard Classification. (2014). The National Academies Press. [Link]

-

HISTOPATHOLOGY OF PRECLINICAL TOXICITY STUDIES INTERPRETATION AND RELEVANCE IN DRUG SAFETY EVALUATION. (n.d.). Carnaval de Rua. [Link]

-

OECD Test Guideline 401 - Acute Oral Toxicity. (1987). National Toxicology Program. [Link]

-

OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose. (n.d.). Slideshare. [Link]

-

Guidance Document on Acute Oral Toxicity Testing. (2002). OECD. [Link]

-

Biochemical Markers of In Vivo Hepatotoxicity. (2016). Longdom Publishing. [Link]

-

OECD Test Guideline 423. (2001). National Toxicology Program. [Link]

-

In Vivo and in Vitro Toxicity Studies. (n.d.). Biogem. [Link]

-

[Preclinical study as a basis for hygienic regulation of benzofuran derivatives]. (2025). ResearchGate. [Link]

-

In vivo toxicology studies. (n.d.). Biobide. [Link]

-

National Toxicology Program Position Statement on Informed (“Non-Blinded”) Analysis in Toxicologic Pathology Evaluation. (n.d.). PMC. [Link]

-

In Vivo Toxicity Study. (n.d.). Creative Bioarray. [Link]

-

Biochemical Markers of In Vivo Hepatotoxicity. (2016). Longdom. [Link]

-

Understanding Acute Toxicity on your GHS SDS. (2015). Quantum Compliance. [Link]

-

Potential of in vivo stress reporter models to reduce animal use and provide mechanistic insights in toxicity studies. (2023). PubMed. [Link]

-

Redbook 2000: IV.C.3.a. Short-Term Toxicity Studies with Rodents. (2017). FDA. [Link]

-

Associations Between Clinical Signs and Pathological Findings in Toxicity Testing. (2020). Semantic Scholar. [Link]

-

Histopathological changes in the human tissues in various types of poisoning: A cross-sectional autopsy study. (n.d.). PMC. [Link]

-

Associations between clinical signs and pathological findings in toxicity testing. (2020). PubMed. [Link]

-

Assigning hazard categories. (n.d.). Food and Agriculture Organization of the United Nations. [Link]

-

Models and Markers: In vitro and in vivo Liver Toxicity Studies. (n.d.). Nitte. [Link]

-

Toxicologic Pathology. (n.d.). IDEXX BioAnalytics. [Link]

-

GHS Classification Summary. (n.d.). PubChem - NIH. [Link]

-

Usefulness of Histopathological Examinations in Assessing Cases of Fatal Poisoning with New Psychoactive Substances—Preliminary Studies. (2025). SCIEPublish. [Link]

-

Biochemical parameters of liver function. (2018). University of Surrey. [Link]

-

Toxicological screening. (n.d.). PMC - NIH. [Link]

-

Biomarkers of Hepatic Toxicity: An Overview. (n.d.). PMC. [Link]

-

Benzofuran Derivatives as Potent, Orally Active S1P1 Receptor Agonists: A Preclinical Lead Molecule for MS. (2010). ACS Medicinal Chemistry Letters. [Link]

-